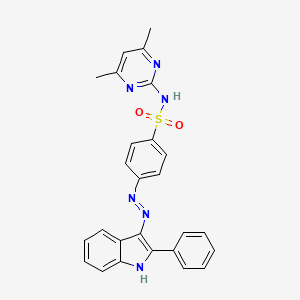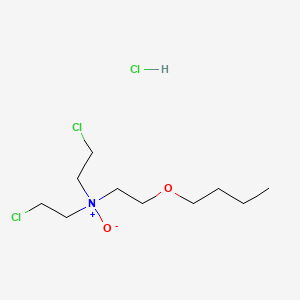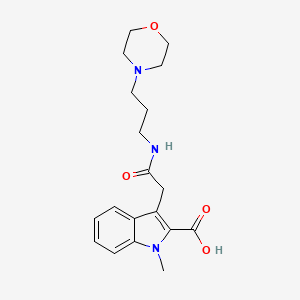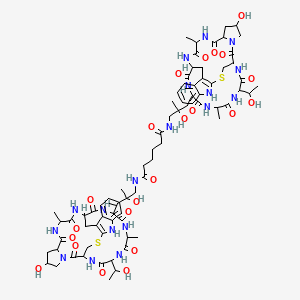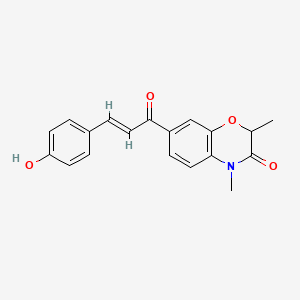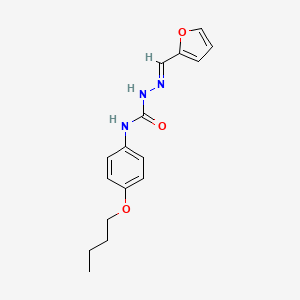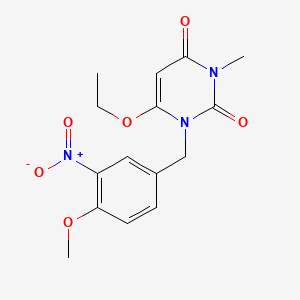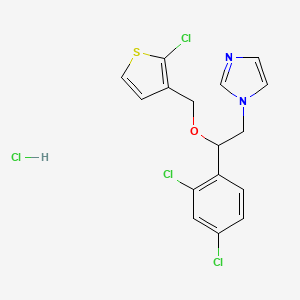
N-Isopropyl 4,5-diamino pyrazole sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl 4,5-diamino pyrazole sulfate is a chemical compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its ability to impart color to hair through oxidative dyeing processes . This compound is part of the pyrazole family, which is known for its versatile applications in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
The synthesis of N-Isopropyl 4,5-diamino pyrazole sulfate involves several steps. One common method includes the reaction of isopropyl hydrazine with 4,5-diamino pyrazole in the presence of sulfuric acid. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N-Isopropyl 4,5-diamino pyrazole sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
N-Isopropyl 4,5-diamino pyrazole sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: Research studies explore its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Apart from its use in cosmetics, it is also used in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl 4,5-diamino pyrazole sulfate involves its interaction with hair keratin during the dyeing process. The compound penetrates the hair shaft and undergoes oxidative reactions, leading to the formation of colored compounds that impart the desired color to the hair . The molecular targets include the amino acids in the hair keratin, and the pathways involved are primarily oxidative in nature .
Comparison with Similar Compounds
N-Isopropyl 4,5-diamino pyrazole sulfate can be compared with other similar compounds such as:
1-Hydroxyethyl-4,5-diamino pyrazole sulfate: Another pyrazole derivative used in hair dyes with similar properties but different chemical structure.
4-Amino-2-hydroxyethylaminoanisole sulfate: Used in hair dyes with different dyeing properties and chemical structure.
2,4-Diaminophenoxyethanol sulfate: Another hair dye ingredient with distinct chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure, which imparts unique dyeing properties and stability in hair dye formulations.
Properties
CAS No. |
173994-78-0 |
|---|---|
Molecular Formula |
C6H14N4O4S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-propan-2-ylpyrazole-3,4-diamine;sulfuric acid |
InChI |
InChI=1S/C6H12N4.H2O4S/c1-4(2)10-6(8)5(7)3-9-10;1-5(2,3)4/h3-4H,7-8H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
VKGPVOKDWZAKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



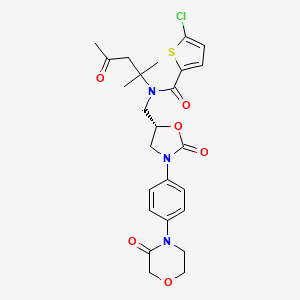
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
